molecular formula C13H10N2 B8513823 1-(pyridin-4-yl)-1h-indole

1-(pyridin-4-yl)-1h-indole

Cat. No.: B8513823
M. Wt: 194.23 g/mol
InChI Key: AXNJDTFKZMDPTN-UHFFFAOYSA-N
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Description

1-(pyridin-4-yl)-1h-indole is a heterocyclic compound that combines the structural features of both pyridine and indole

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(pyridin-4-yl)-1h-indole can be synthesized through several methods. One common approach involves the construction of the pyridine ring on the indole fragment. For example, the three-component reaction of indole-2-carbaldehyde with alkynes and 2-bromoacetophenones in dimethylformamide (DMF) at 110°C has been described as a method for the synthesis of pyrido[1,2-a]indole esters .

Another method involves the cyclization of benzyl-substituted pyridines. This approach typically requires the use of strong bases and high temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-(pyridin-4-yl)-1h-indole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridin-4-ylindole-2-carboxylic acid, while reduction may produce pyridin-4-ylindoline .

Scientific Research Applications

1-(pyridin-4-yl)-1h-indole has a wide range of scientific research applications:

Properties

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

1-pyridin-4-ylindole

InChI

InChI=1S/C13H10N2/c1-2-4-13-11(3-1)7-10-15(13)12-5-8-14-9-6-12/h1-10H

InChI Key

AXNJDTFKZMDPTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C3=CC=NC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In 600 mL of toluene were dissolved 30.0 g (0.20 mol) of 4-chloropyridine hydrochloride, 53.8 g (0.56 mol) of sodium t-butoxide, 19.6 g (0.01 mol) of 10 w/w % palladium-carbon (Pd—C) (containing 54 w/w % water), 23.4 g (0.20 mol) of indole, and 5.39 g (0.01 mol) of DPEphos. The resultant mixture was stirred for 10 hours with refluxing. After completion of the reaction, the reaction mixture was cooled to room temperature and the palladium-carbon was filtered off. This liquid reaction mixture was concentrated. 300 mL of ethyl acetate and 300 mL of 1-M hydrochloric acid were added to the residue to extract the target compound with the aqueous layer. Subsequently, 300 mL of ethyl acetate and 200 mL of 2-M aqueous sodium hydroxide solution were added to the aqueous layer to extract the target compound with the organic layer this time. This organic layer was washed with 200 mL of water and then dried with magnesium sulfate. The organic layer was filtered and concentrated to obtain 33.3 g (yield, 86%) of the target compound as an oily substance. The purity thereof was 99.8%.
[Compound]
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4-chloropyridine hydrochloride
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30 g
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53.8 g
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600 mL
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Synthesis routes and methods II

Procedure details

Prepared by Procedure C and Scheme O using 1H-indole and 4-iodopyridine: ESMS m/e: 195 (M+H)+.
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